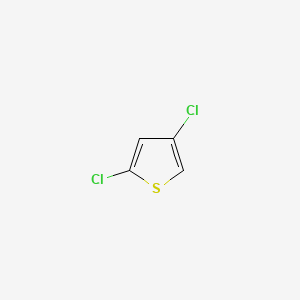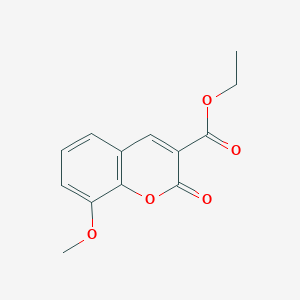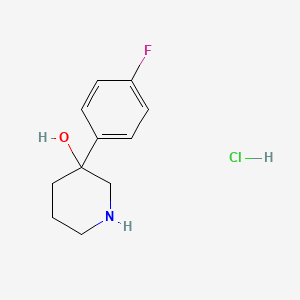![molecular formula C11H14ClNO2Si B3031232 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol CAS No. 208519-38-4](/img/structure/B3031232.png)
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol
概要
説明
Organosilicon Compounds and Cleavage Reactions
The study of organosilicon compounds, particularly those involving 2-silylsubstituted pyridines, has revealed a novel pathway to heterocyclic ketones, keto-acids, esters, and alcohols. The cleavage of the silicon-carbon bond in 2-(trimethylsilyl)pyridine is facilitated by various reagents such as benzoyl chloride, phthalic anhydride, and ethyl chloroformate, as well as benzaldehyde. This process is thought to involve a cyclic four-membered transition state, which emphasizes the polarity of both the silicon-aromatic bond and the attacking reagent .
Synthesis of Hydroxymethylpyrrolidin-3-ol
In a separate study, a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for the creation of various bioactive molecules, was achieved. The synthesis process yielded a 51% overall yield through a 1,3-dipolar cycloaddition reaction. This reaction involved the dipolarophile (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam and the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, without the need for chromatography. The subsequent reduction with LAH and catalytic hydrogenation were also part of the process. The diastereomers produced were separated by crystallization, and efficient procedures were developed for the subsequent reactions to afford the desired hydroxymethylpyrrolidin-3-ol .
Analysis of 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol
The compound 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol appears to be a derivative of the 2-silylsubstituted pyridines discussed in the first paper . The presence of the trimethylsilyl group suggests that it may undergo similar cleavage reactions as those described, potentially leading to the formation of various functionalized heterocyclic compounds. The hydroxymethyl group in the compound is reminiscent of the hydroxymethylpyrrolidin-3-ol synthesized in the second study , indicating that this compound could also serve as an intermediate in the synthesis of bioactive molecules.
The molecular structure of 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol would likely exhibit significant reactivity due to the presence of the ethynyl group and the electron-withdrawing chloro substituent, which could influence the electronic properties of the pyridine ring. The physical and chemical properties of this compound would be expected to include stability under standard conditions, with the potential for reactivity under the influence of specific reagents that can cleave the silicon-carbon bond or modify the hydroxymethyl group.
科学的研究の応用
Synthesis and Characterization in Organic Chemistry
- The compound has been utilized in the synthesis of complex organic molecules. For example, it was used in the preparation of 2,5-bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, involving reactions like Williamson, hydrolysis, and Sonogashira, demonstrating its versatility in organic synthesis (Hou Hao-qing, 2010).
- It has also been involved in the study of the conversion of 5-hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol, providing insights into the formation of pyridin-3-ols in foods, revealing its role in understanding food chemistry (F. Hidalgo et al., 2020).
Development of Functionalized Pyridines
- Research has explored its use in developing functionalized pyridines. For instance, studies have shown that 2-Ethynyl-3-pyridinols and 3-ethynyl-2-pyridinols, derived from halopyridinols like 2-chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol, can be used to create various furo[3,2-b]pyridines and furo[2,3-b]pyridines, showing its applicability in creating heterocyclic compounds (A. Arcadi et al., 2002).
Applications in Materials Science
- This chemical has also been used in materials science, particularly in the study of organosilicon compounds. It plays a role in the cleavage of the silicon-carbon bond of 2-(trimethylsilyl)pyridine, leading to pathways to heterocyclic ketones, keto-acids, esters, and alcohols, which is significant for the development of new materials and chemical processes (F. Pinkerton & S. F. Thames, 1970).
Photoluminescent Properties
- Another interesting application is in the creation of photoluminescent materials. The compound has been used in the synthesis of pyridine and enyne units, which exhibit intense blue fluorescence emission, indicating its potential in creating novel luminescent materials (Y. Takayama et al., 2004).
Biochemistry and Molecular Biology
- In biochemistry, the compound's derivatives have been used in modeling the active site of [Fe]hydrogenase, contributing to our understanding of enzymatic functions and the design of biomimetic models (Li-Cheng Song et al., 2012).
将来の方向性
特性
IUPAC Name |
2-chloro-6-(hydroxymethyl)-4-(2-trimethylsilylethynyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2Si/c1-16(2,3)5-4-8-6-9(7-14)13-11(12)10(8)15/h6,14-15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKXPTXCGNQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=NC(=C1)CO)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441145 | |
| Record name | 2-Chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol | |
CAS RN |
208519-38-4 | |
| Record name | 6-Chloro-5-hydroxy-4-[2-(trimethylsilyl)ethynyl]-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

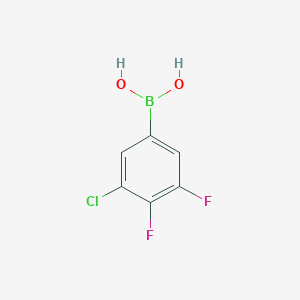

![N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide](/img/structure/B3031155.png)

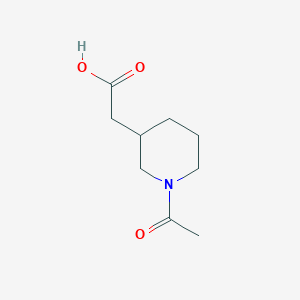
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)
![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)

